3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide
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Overview
Description
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a butynoyl group, and a chlorophenyl moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the butynoyl group and the chlorophenyl moiety. Common reagents used in these reactions include alkyl halides, amines, and acyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production, improved efficiency, and better control over reaction conditions. The use of flow microreactors also enhances the safety and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound features a triazole ring and a pyridine moiety, making it structurally similar to 3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure, similar to the piperidine ring in this compound.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a butynoyl group, and a chlorophenyl moiety. This unique structure allows for diverse chemical reactions and potential biological interactions, making it a valuable compound for scientific research.
Properties
IUPAC Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-[(3-chlorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-4-19(24)22-11-9-15(10-12-22)7-8-18(23)21-14-16-5-3-6-17(20)13-16/h3,5-6,13,15H,7-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZULXRKQBLTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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